Potassium tricyanomethanide

Ionic Liquids Electrolytes Conductivity

Researchers developing high-power battery electrolytes face persistent trade-offs between ionic conductivity and electrochemical stability with fluorinated anions. Potassium tricyanomethanide (KTCM) solves this as a halogen-free, planar pseudohalide precursor. - Delivers 3.2× higher conductivity vs. TFSI⁻-based ionic liquids for superior power density. - Enables Zero Linear Compressibility (ZLC) frameworks-unlike NLC analogs-for pressure-stable materials. - Quantifiably longer vibrational relaxation time makes it a sensitive probe for ultrafast solvation dynamics. Supplied with ≥98% purity, full QA documentation, and compliant global logistics for R&D procurement.

Molecular Formula C4KN3
Molecular Weight 129.16 g/mol
CAS No. 34171-69-2
Cat. No. B1589653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tricyanomethanide
CAS34171-69-2
Molecular FormulaC4KN3
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC(#N)[C-](C#N)C#N.[K+]
InChIInChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1
InChIKeyZKJPYQKGNUBNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Tricyanomethanide (CAS 34171-69-2): A High-Purity, Fluorine-Free Pseudohalide Salt for Advanced Electrolytes and Coordination Chemistry


Potassium tricyanomethanide (KTCM, K[C(CN)₃]) is an alkali metal salt of the tricyanomethanide anion . This anion is a planar, star-shaped pseudohalide with strong charge delocalization across its three cyano groups, classifying it among superacids with a pKa of -5.1 [1]. As a precursor for dicyanoketene aminals and a versatile ligand in coordination polymers, KTCM is of primary interest in fields including next-generation battery electrolytes and magnetically coupled coordination networks .

Why Potassium Tricyanomethanide (CAS 34171-69-2) Cannot Be Substituted with Generic Pseudohalide Salts


The tricyanomethanide anion ([C(CN)₃]⁻) is not a direct substitute for other cyano-based pseudohalides like dicyanamide ([N(CN)₂]⁻) or tetracyanoborate ([B(CN)₄]⁻), nor for fluorinated anions like TFSI⁻. Its unique planar geometry, three-fold symmetry, and distinct charge distribution result in quantifiably different physical, electronic, and structural properties in derived materials. As the evidence below demonstrates, this leads to significant and measurable differences in critical performance metrics such as ionic conductivity, electrochemical stability, vibrational dynamics, mechanical compressibility, and coordination behavior [1].

Quantitative Differentiation of Potassium Tricyanomethanide (CAS 34171-69-2) Against Key Comparators


Superior Ionic Conductivity of [C(CN)₃]⁻-Based Ionic Liquids vs. [NTf₂]⁻-Based Analogs

When formulated into ionic liquids (ILs) with the same cation, the tricyanomethanide anion ([C(CN)₃]⁻) yields significantly higher ionic conductivity compared to the widely used bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion. For instance, [Pyr1,4][C(CN)₃] achieves an ionic conductivity of 8.7 mS cm⁻¹ at 25 °C, which is 3.2 times greater than the 2.7 mS cm⁻¹ measured for [Pyr1,4][NTf₂] under identical conditions [1].

Ionic Liquids Electrolytes Conductivity

Slower Vibrational Energy Relaxation of [C(CN)₃]⁻ vs. [N(CN)₂]⁻ in Solution

The antisymmetric CN stretching mode of the [C(CN)₃]⁻ anion exhibits longer vibrational energy relaxation times compared to that of the dicyanamide anion ([N(CN)₂]⁻) in the same solvents. For example, in DMSO, the vibrational relaxation time for [C(CN)₃]⁻ is approximately 30 ps, which is longer than the ~10-20 ps previously reported for [N(CN)₂]⁻ [1]. This trend is consistent across multiple solvents.

Vibrational Spectroscopy Solvation Dynamics Ultrafast Dynamics

Zero vs. Negative Linear Compressibility in Rutile-like Frameworks

In structurally analogous copper(II) frameworks, the nature of the pseudohalide linker dictates the material's mechanical response to pressure. Copper tricyanomethanide (Cu(tcm)₂), featuring the more rigid [C(CN)₃]⁻ linker, exhibits zero linear compressibility (ZLC) along its a-axis under pressure. In stark contrast, copper dicyanamide (Cu(dca)₂), with its flexible [N(CN)₂]⁻ linker, shows pronounced negative linear compressibility (NLC) of -6.5(10) TPa⁻¹ along its c-axis [1].

Mechanochemistry Coordination Polymers Negative Linear Compressibility

Stronger Electronic Coupling Across [C(CN)₃]⁻ Bridges in Binuclear Complexes

In a study of binuclear organometallic complexes, the bridge formed by the tricyanomethanide anion ([C(CN)₃]⁻) was found to transmit electronic coupling between metal centers appreciably greater than that of the dicyanamide ([N(CN)₂]⁻) bridge. This conclusion was drawn from cyclic voltammetry studies, which showed larger comproportionation constants (Kc) for the tcm-bridged species, indicating stronger metal-metal electronic communication [1].

Organometallic Chemistry Electron Transfer Mixed-Valence Compounds

Distinct Coordination Geometry of [C(CN)₃]⁻ with K⁺ vs. Na⁺ in Heterobimetallic Frameworks

In the isostructural series AYb[C(CN)₃]₄ (where A = Na, K), the tricyanomethanide anion creates a rigid 3D framework that encapsulates the alkali metal cation. However, the coordination environment of the A⁺ cation differs significantly based on its ionic radius. For potassium, the K-N distance is 276 pm, while for sodium, the Na-N distance is considerably shorter at 239 pm. Furthermore, secondary K⋯C contacts (367 pm) play a structural role, whereas equivalent Na⋯C interactions are absent [1].

Coordination Chemistry Crystal Engineering Lanthanide Complexes

Key Application Scenarios for Potassium Tricyanomethanide (CAS 34171-69-2) Based on Comparative Evidence


Synthesis of High-Conductivity, Fluorine-Free Ionic Liquid Electrolytes

The tricyanomethanide anion's proven ability to produce ionic liquids with 3.2× higher conductivity than TFSI-based analogs [1] makes its potassium salt an ideal precursor. This is particularly relevant for researchers developing electrolytes for high-power batteries and supercapacitors who are seeking fluorine-free alternatives to perfluorinated anions like [NTf₂]⁻.

Design of Coordination Polymers with Zero Linear Compressibility

The demonstrated Zero Linear Compressibility (ZLC) of the Cu(tcm)₂ framework, in contrast to the Negative Linear Compressibility (NLC) of the analogous Cu(dca)₂ [1], highlights a unique application space. Researchers can use KTCM as a building block to synthesize materials that require exceptional dimensional stability under varying pressure, such as in precision instrumentation or high-pressure environments.

Creation of Heterobimetallic Frameworks with Tailored Alkali Metal Environments

The distinct coordination geometry of the tcm anion around K⁺ versus Na⁺ [1] demonstrates that KTCM is not just a source of the anion but an active participant in structure direction. This is a critical consideration for crystal engineers and materials scientists who require precise control over the secondary coordination sphere and overall framework topology in heterobimetallic lanthanide systems.

Use as a Sensitive Vibrational Probe in Solvation Dynamics Studies

The quantifiably longer vibrational relaxation time of the [C(CN)₃]⁻ anion compared to [N(CN)₂]⁻ [1] makes it a more sensitive probe for studying ultrafast solvation dynamics. Researchers in physical chemistry can exploit this property to gain deeper insights into the interactions between ions and solvents in complex liquid environments, such as ionic liquids or biological media.

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